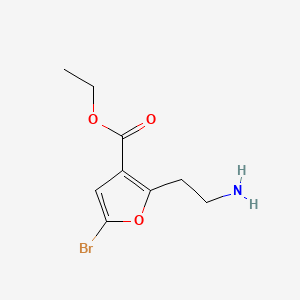
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, an ethyl ester group at the 3-position, and an aminoethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated furan is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.
Aminoethylation: Finally, the ethyl ester derivative undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(2-Aminoethyl)-5-chlorofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-iodofuran-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-fluorofuran-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H12BrNO3 |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
ethyl 2-(2-aminoethyl)-5-bromofuran-3-carboxylate |
InChI |
InChI=1S/C9H12BrNO3/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5H,2-4,11H2,1H3 |
Clave InChI |
LMULQSKRMNFAQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)
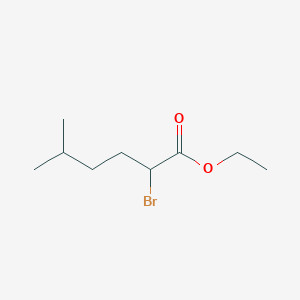
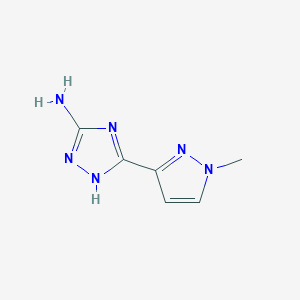
![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)

![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
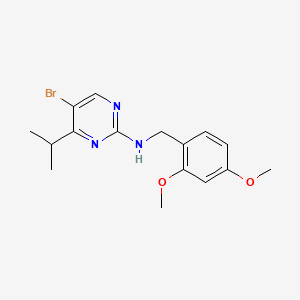
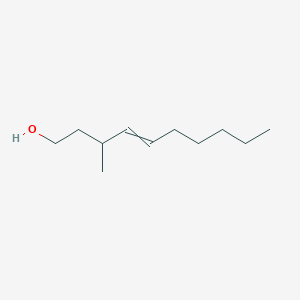
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
